Nonyl 4-hydroxybenzoate
Overview
Description
Mechanism of Action
Target of Action
Nonyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Nonyl Ester or Nonylparaben , is a chemical compound with a wide range of applications.
Biochemical Pathways
This compound is a derivative of 4-hydroxybenzoic acid (4-HBA), which is known to be involved in several biochemical pathways. For instance, in certain bacteria, 4-HBA is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .
Biochemical Analysis
Biochemical Properties
Nonyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to form protocatechuate . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as 4-hydroxybenzoate hydroxylase, inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase, which converts 4-hydroxybenzoic acid to protocatechuate . This conversion is a key step in the catabolic pathway of aromatic compounds, leading to their further breakdown and utilization as carbon and energy sources. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Nonyl 4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include nonyl alcohol, nonyl carboxylic acid, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Nonyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a preservative in biological samples due to its antimicrobial properties.
Medicine: It is investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical products.
Industry: It is utilized in the production of cosmetics, personal care products, and as a plasticizer in polymer industries
Comparison with Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
Comparison: Nonyl 4-hydroxybenzoate is unique due to its longer alkyl chain compared to other parabens like methyl, ethyl, and propyl 4-hydroxybenzoate. This longer chain enhances its lipophilicity, making it more effective in certain applications, particularly in industrial and cosmetic formulations .
Properties
IUPAC Name |
nonyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNSKHJDYXPONL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047885 | |
Record name | Nonylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38713-56-3 | |
Record name | Nonyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38713-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-hydroxy-, nonyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonyl 4-Hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nonyl 4-hydroxybenzoate was isolated from the methanol extract of Salvia moorcroftiana alongside other compounds, including flavonoid glycosides and a benzene derivative []. Its structure was determined using a combination of 1D and 2D NMR spectroscopy, including homonuclear and heteronuclear experiments. This data, along with comparisons to previously published data, confirmed its identity as this compound [].
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